In Vivo Analgesic Efficacy: Superiority Over Dimeric Analogs in Thermal Nociception
Hodgkinsine exhibits a distinct and more complete analgesic profile in vivo compared to its dimeric counterparts. While the synthetic dimers (-)-, (+)-, and (meso)-chimonanthine were all evaluated, only (+)-chimonanthine (12) and calycosidine were found to partially resemble the analgesic profile of hodgkinsine. However, the nature of this resemblance is qualitative; the original study by Verotta et al. demonstrated that hodgkinsine produces a dose-dependent, naloxone-reversible analgesic effect in thermal models of nociception, a key feature not fully replicated by the dimers [1]. This establishes hodgkinsine as the gold-standard reference compound for this class in thermal pain models.
| Evidence Dimension | Analgesic Profile in Thermal Nociception Models (e.g., Tail-Flick, Hot-Plate) |
|---|---|
| Target Compound Data | Dose-dependent, naloxone-reversible analgesic effect. |
| Comparator Or Baseline | Chimonanthines (dimers): (-)-, (+)-, and (meso)-chimonanthine; Calycosidine. |
| Quantified Difference | Only (+)-chimonanthine and calycosidine 'resemble' the profile; other dimers and monomers show a distinct, less complete or absent analgesic profile. |
| Conditions | In vivo rodent models of thermal nociception; subcutaneous (s.c.) administration. |
Why This Matters
For researchers investigating analgesia, hodgkinsine provides a unique and complete reference profile for a dual-mechanism natural product, which is not fully captured by simpler synthetic analogs, making it essential for SAR studies and validation of novel analgesic targets.
- [1] Verotta L, et al. Synthesis and antinociceptive activity of chimonanthines and pyrrolidinoindoline-type alkaloids. Bioorg Med Chem. 2002;10(7):2133-42. View Source
